molecular formula C7H8BrN3O B1283669 3-Amino-1-(4-bromophenyl)urea CAS No. 2646-26-6

3-Amino-1-(4-bromophenyl)urea

Cat. No. B1283669
CAS RN: 2646-26-6
M. Wt: 230.06 g/mol
InChI Key: UCRZHEPROLFSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 3-Amino-1-(4-bromophenyl)urea involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-bromophenyl)urea contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-1-(4-bromophenyl)urea include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .


Physical And Chemical Properties Analysis

3-Amino-1-(4-bromophenyl)urea is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : “3-Amino-1-(4-bromophenyl)urea” has been used in the development of pharmaceuticals .
    • Methods of Application : In pharmaceutical research, it’s used in the synthesis of new drug compounds .
    • Results or Outcomes : The outcomes of this research can lead to the development of new drugs .
  • Environment-Friendly Synthetic Processes

    • Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in the development of environment-friendly synthetic processes .
    • Methods of Application : A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
    • Results or Outcomes : This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
  • Manufacturing of High Production Volume Chemicals

    • Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in the manufacturing of high production volume (HPV) chemicals .
    • Methods of Application : The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia .
    • Results or Outcomes : The developed methodology was found to promote a unique substrate selectivity from a mixture of two amines .
  • Biological Research

    • Summary of Application : “3-Amino-1-(4-bromophenyl)urea” has been used in biological research .
    • Methods of Application : In biological research, it’s used in the synthesis of new drug compounds .
    • Results or Outcomes : The outcomes of this research can lead to the development of new drugs .
  • Industrial Manufacturing

    • Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in industrial manufacturing processes .
    • Methods of Application : A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
    • Results or Outcomes : This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Safety And Hazards

The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-amino-3-(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRZHEPROLFSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-bromophenyl)urea

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